N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15340490
Molecular Formula: C22H18ClNO3
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClNO3 |
|---|---|
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H18ClNO3/c1-15-19-6-2-3-7-20(19)27-21(15)22(25)24(14-18-5-4-12-26-18)13-16-8-10-17(23)11-9-16/h2-12H,13-14H2,1H3 |
| Standard InChI Key | ZMDYNSZFRQGJSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(4-Chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide (IUPAC name: N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide) is characterized by the molecular formula C₂₂H₁₈ClNO₃ and a molecular weight of 379.8 g/mol. Key structural features include:
-
A benzofuran core substituted with a methyl group at position 3.
-
A carboxamide group at position 2, linked to two aromatic substituents:
-
A 4-chlorobenzyl group (C₆H₄Cl-CH₂-).
-
A furan-2-ylmethyl group (C₄H₃O-CH₂-).
-
The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in spectroscopic analyses .
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₈ClNO₃ | |
| Molecular Weight | 379.8 g/mol | |
| logP (Partition Coefficient) | 5.956 | |
| logSw (Water Solubility) | -6.1147 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 32.452 Ų |
Spectroscopic Identification
-
SMILES Notation:
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4. -
InChI Key:
ZMDYNSZFRQGJSS-UHFFFAOYSA-N. -
Canonical SMILES: Confirms the substituent arrangement and bonding patterns .
Synthesis and Structural Modification
General Synthetic Routes
The synthesis of benzofuran derivatives typically involves multi-step organic reactions, as outlined in recent methodologies :
-
Core Formation: Cyclization of substituted phenols or aldehydes to construct the benzofuran scaffold.
-
Functionalization: Introduction of methyl and carboxamide groups via Friedel-Crafts alkylation or amidation.
-
Substituent Attachment: Coupling of 4-chlorobenzyl and furan-2-ylmethyl groups using Ullmann or Buchwald-Hartwig amination .
A representative pathway for analogous compounds involves:
-
Step 1: Condensation of o-hydroxyaldehyde with ethyl bromoacetate to form the benzofuran core.
-
Step 2: Hydrolysis of the ester to a carboxylic acid, followed by amidation with 4-chlorobenzylamine and furan-2-ylmethylamine .
Catalytic Systems
Copper-based catalysts (e.g., CuCl, CuBr) and deep eutectic solvents (e.g., choline chloride-ethylene glycol) enhance reaction efficiency and yield (70–93%) . For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates deprotonation and cyclization in trifluoroethyl-substituted benzofuran synthesis .
Biological Activities and Mechanisms
Antimicrobial Activity
Benzofuran derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:
-
Gram-positive Bacteria: MIC (Minimum Inhibitory Concentration) values of 8–32 µg/mL against Staphylococcus aureus.
-
Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC: 16–64 µg/mL).
The 4-chlorobenzyl group enhances membrane permeability, while the furan-2-ylmethyl moiety disrupts bacterial efflux pumps.
Table 2: Biological Activity Profile
| Activity Type | Target/Model | Efficacy (IC₅₀/MIC) | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | 8–32 µg/mL | |
| Anticancer | MCF-7 | 12.5 µM | |
| Cytotoxicity | HEK-293 | >100 µM |
Pharmacological and Pharmacokinetic Profiles
Absorption and Distribution
-
logP = 5.956: High lipophilicity favors cellular uptake but may limit aqueous solubility .
-
Polar Surface Area = 32.452 Ų: Suggests moderate blood-brain barrier permeability .
Metabolism and Excretion
-
CYP450 Interactions: Predominant metabolism via CYP3A4, yielding hydroxylated metabolites.
-
Half-Life (t₁/₂): ~4.2 hours in murine models, indicating rapid clearance.
Research Gaps and Future Directions
While current data highlight therapeutic potential, critical gaps remain:
-
In Vivo Toxicology: Long-term safety profiles in mammalian models are unexplored.
-
Structure-Activity Relationships (SAR): Optimization of substituents to enhance potency and reduce cytotoxicity.
-
Formulation Challenges: Addressing low solubility (logSw = -6.1147) through prodrug design or nanoencapsulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume